molecular formula C27H30O5 B1352660 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose CAS No. 94189-64-7

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Cat. No.: B1352660
CAS No.: 94189-64-7
M. Wt: 434.5 g/mol
InChI Key: PDGHLARNGSMEJE-MTZHAQACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a synthetic carbohydrate derivative. It is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactopyranose ring. This compound is often used as an intermediate in the synthesis of more complex carbohydrate molecules and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Chemical Reactions Analysis

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.

    Medicine: Potential use in the synthesis of carbohydrate-based drugs and vaccines.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is primarily related to its role as a synthetic intermediate. It can participate in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can be compared with similar compounds such as:

    3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: Similar structure but derived from glucose instead of galactose.

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Contains an additional benzyl group at position 2.

    3,4,6-Tri-O-acetyl-D-glucal: Contains acetyl groups instead of benzyl groups .

The uniqueness of this compound lies in its specific substitution pattern and its utility in synthesizing galactose-based derivatives.

Properties

IUPAC Name

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-MTZHAQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 2
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 3
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 4
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 5
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 6
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Customer
Q & A

Q1: What is the significance of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in the context of the research?

A1: The research focuses on a novel method for glycosylation using 2-azido sugar derivatives. this compound is one of the key building blocks used in this study. The researchers successfully employed it alongside 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and -mannopyranose to achieve glycosylation reactions. [] This highlights the compound's utility in synthesizing complex carbohydrates, particularly those relevant to biological systems like the O-specific cell wall polysaccharide of E. coli 058. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.